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Compound of Interest

1-(2-Amino-7H-purin-6-YL)-1-
Compound Name:
methyl-pyrrolidinium chloride

Cat. No.: B562873

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in
Pharmaceutical Development

In the rigorous world of pharmaceutical development, the characterization of impurities is not
merely a regulatory hurdle but a scientific necessity. Understanding the structure and properties
of these minor components is paramount to ensuring the safety, efficacy, and quality of the final
drug product. This guide provides an in-depth analysis of the spectroscopic characteristics of a
notable impurity of the antiandrogen drug, Bicalutamide. While the provided CAS number
680622-68-8 is officially assigned to 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium chloride,
this document will focus on a structurally significant Bicalutamide impurity, N-(4-cyano-3-
(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide, which
has been identified with the CAS number 2512198-58-0. This guide will delve into the predicted
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound,
offering a theoretical framework to aid in its identification and characterization.

The Molecular Architecture: A Structural Overview

A thorough understanding of the molecular structure is the foundation for interpreting
spectroscopic data. The compound in focus, a derivative of Bicalutamide, possesses a complex
and functionally rich architecture.
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Figure 1: Molecular structure of N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-
fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide.

The key structural features include:

A central propanamide backbone with a chiral quaternary carbon.

A 4-cyano-3-(trifluoromethyl)phenyl group attached to the amide nitrogen.

A hydroxyl group and a methyl group on the chiral center.

A (4-fluorophenyl)sulfonyl moiety linked to the propanamide backbone.

These features will give rise to a distinct spectroscopic signature.

Predicted *H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to reveal a series of distinct signals corresponding to
the unique proton environments within the molecule. The following table summarizes the
predicted chemical shifts (in ppm, relative to TMS), multiplicities, and assignments. These
predictions are based on established chemical shift principles and comparison with structurally
related compounds like Bicalutamide.
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Predicted
Chemical Shift

(ppm)

Multiplicity

Number of .
Assighment
Protons

Rationale

~10.5

Singlet

1H Amide N-H

The amide
proton is
expected to be
significantly
deshielded due
to the electron-
withdrawing
nature of the
adjacent
carbonyl and
aromatic ring,
and potential
hydrogen
bonding.

8.2-8.0

Multiplet

Aromatic H on
the cyano-

3H ) y
trifluoromethyl-

phenyl ring

These protons
are in an
electron-deficient
aromatic system,
leading to
downfield
chemical shifts.
The specific
splitting pattern
will depend on
their coupling

constants.

8.0-7.8

Multiplet

2H Aromatic H ortho
to the sulfonyl
group on the

fluorophenyl ring

The strong
electron-
withdrawing
sulfonyl group
will deshield
these protons,

shifting them
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downfield. They
will appear as a
doublet of
doublets due to
coupling with the
adjacent protons
and the fluorine

atom.

74-72 Multiplet 2H

Aromatic H meta
to the sulfonyl
group on the

fluorophenyl ring

These protons
are less affected
by the sulfonyl
group and will
appear more
upfield. They will
also show
coupling to the
adjacent protons
and the fluorine

atom.

~5.5 Singlet 1H

Hydroxyl OH

The chemical
shift of the
hydroxyl proton
is highly
dependent on
solvent,
concentration,
and temperature.
In a non-protic
solvent, it is
expected to be a

broad singlet.

3.8-3.6 AB quartet ortwo 2H

doublets

Methylene CH:2
adjacent to the

sulfonyl group

These
diastereotopic
protons are
adjacentto a

chiral center and
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will exhibit
complex splitting

patterns.

This methyl
group is attached
) Methyl CHs on to a quaternary
~1.6 Singlet 3H ) )
the chiral center carbon and will
appear as a

singlet.

Experimental Protocol for NMR Data Acquisition:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-des or CDCI3). The choice of solvent is critical as it
can influence the chemical shifts of exchangeable protons (e.g., -NH and -OH).

 Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters
to optimize include the number of scans, relaxation delay, and spectral width.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted **C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides complementary information on the carbon framework
of the molecule. Due to the lower natural abundance of 13C, these experiments typically require
longer acquisition times.
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Predicted Chemical Shift

Assignment Rationale
(ppm)

The carbonyl carbon of the
~170 Amide C=0 amide is expected in this

downfield region.

A complex set of signals is
expected for the carbons of
both aromatic rings. The

) carbons attached to the

140 - 120 Aromatic C ) )

electron-withdrawing groups
(CN, CFs3, S0Oz2) and fluorine
will have distinct chemical

shifts.

The carbon of the
trifluoromethyl group will

~122 (quartet) CFs appear as a quartet due to
coupling with the three fluorine

atoms.

The nitrile carbon is expected
~115 CN o _
in this region.

The chiral quaternary carbon
~75 Quaternary C-OH attached to the hydroxyl and
methyl groups.

The methylene carbon
~60 Methylene CH: )
adjacent to the sulfonyl group.

The methyl carbon attached to
~25 Methyl CHs ,
the chiral center.

Predicted Mass Spectrometry Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining
structural information through fragmentation analysis. Using a soft ionization technique like
Electrospray lonization (ESI), the protonated molecule [M+H]™* is expected at m/z 431.06.
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Subsequent fragmentation (MS/MS) would likely proceed through cleavage of the most labile
bonds.

[M+H)*
m/z 431.06

leavage of C-C bond adjacent to carbonyl \Cleavage of C-S bond

Fragment 1 Fragment 2
m/z 255.04 m/z 176.02
[CoHsF3N20]* [C7H7FO2S]*

-C(CHs)(OH)C=0 LOH

y y

Fragment 4 Fragment 3
m/z 185.03 m/z 159.00
[CsHaF3N2]* [CeHaFO2S]*+
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Figure 2: Predicted ESI-MS/MS fragmentation pathway for N-(4-cyano-3-
(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide.

Key Fragmentation Pathways:

o Formation of the Acylium lon (m/z 255.04): A primary fragmentation pathway is the cleavage
of the Ca-C[3 bond, leading to the formation of a stable acylium ion containing the 4-cyano-3-
(trifluoromethyl)phenyl amide moiety.

e Formation of the Sulfonyl-containing Fragment (m/z 176.02): Cleavage of the C[3-S bond can
result in a fragment containing the (4-fluorophenyl)sulfonylmethyl group.

o Further Fragmentation: The initial fragment ions can undergo further neutral losses. For
example, the fragment at m/z 176.02 could lose a hydroxyl radical to form an ion at m/z
159.00. The fragment at m/z 255.04 could undergo a more complex rearrangement and
fragmentation to yield an ion at m/z 185.03, corresponding to the protonated 4-amino-2-
(trifluoromethyl)benzonitrile. This latter fragment is a known ion in the mass spectrum of
Bicalutamide.[1]

Experimental Protocol for MS Data Acquisition:

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 pg/mL) in a
suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or
methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

e Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
coupled with an ESI source.

e MS Acquisition: Acquire a full scan mass spectrum in positive ion mode to determine the
accurate mass of the protonated molecule.

e MS/MS Acquisition: Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z
431.06) to obtain the fragmentation pattern. This can be achieved through collision-induced
dissociation (CID).
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Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive, albeit theoretical, spectroscopic roadmap for
the characterization of N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-
hydroxy-2-methylpropanamide. The predicted NMR and MS data, along with the outlined
experimental protocols, offer a robust framework for researchers and drug development
professionals to confidently identify and structurally elucidate this Bicalutamide impurity. By
synthesizing theoretical predictions with practical experimental guidance, this document aims to
empower scientists in their critical mission to ensure the purity and safety of pharmaceutical
products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b562873?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

